8-Phenylnaphthalene-1-carbonitrile

Description

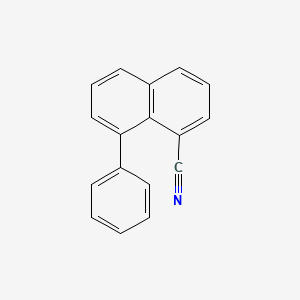

8-Phenylnaphthalene-1-carbonitrile is a polycyclic aromatic compound featuring a naphthalene backbone substituted with a phenyl group at the 8-position and a nitrile (-CN) functional group at the 1-position. While direct toxicological or application-specific studies on this compound are sparse, its structural analogs (e.g., naphthalenecarbonitrile derivatives) are well-documented in chemical databases and toxicological profiles .

Properties

IUPAC Name |

8-phenylnaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c18-12-15-10-4-8-14-9-5-11-16(17(14)15)13-6-2-1-3-7-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDKFIVPOIMHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568032 | |

| Record name | 8-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071039-54-7 | |

| Record name | 8-Phenylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-Phenylnaphthalene-1-carbonitrile can be achieved through several methods. One common synthetic route involves the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile.

Another method involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides. This three-step synthesis is convenient and high-yielding, making it suitable for industrial production .

Chemical Reactions Analysis

8-Phenylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbonitrile group into other functional groups such as amines.

Substitution: The phenyl and carbonitrile groups can participate in substitution reactions, where other substituents replace these groups.

Common reagents used in these reactions include palladium catalysts for cyanation, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Phenylnaphthalene-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological targets.

Mechanism of Action

The mechanism of action of 8-Phenylnaphthalene-1-carbonitrile involves its interaction with molecular targets through its phenyl and carbonitrile groups. These interactions can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 8-Phenylnaphthalene-1-carbonitrile:

Naphthalenecarbonitrile (25551-35-3)

- Structure : A naphthalene ring with a nitrile group at the 1-position but lacks the 8-phenyl substituent.

- Properties : Lower molecular weight (153.18 g/mol) compared to this compound (219.28 g/mol) due to the absence of the phenyl group.

- Reactivity : The nitrile group enables participation in cycloaddition reactions, similar to this compound, but the lack of a phenyl substituent reduces steric hindrance and alters electronic properties .

8-Ethynylquinoline (103987-81-1)

- Structure: A quinoline scaffold with an ethynyl group at the 8-position.

- Comparison: While both compounds feature substituents at the 8-position, the ethynyl group in quinoline derivatives introduces alkyne reactivity, contrasting with the phenyl group’s steric and electronic effects in this compound. Quinoline derivatives are more commonly studied for medicinal chemistry applications .

Naphthalene and Methylnaphthalenes

- Toxicity: Naphthalene (parent compound) is a known respiratory irritant and carcinogen in rodent models, with inhalation studies showing increased incidence of olfactory epithelium tumors in mice .

Data Tables

Notes

Data Limitations : Direct studies on this compound are scarce; comparisons rely on structurally related compounds and extrapolated properties.

Synthetic Relevance : The nitrile group’s reactivity suggests utility in cross-coupling reactions, while the phenyl group could enhance stability in photophysical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.